molecular formula C16H24N2O5S B4724133 N-(sec-butyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(sec-butyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4724133
M. Wt: 356.4 g/mol
InChI Key: YFSOGIGAXLEJLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives, including those with morpholinyl groups, involves various strategies that often focus on optimizing the gastrokinetic activity by modifying the substituents on the benzamide nucleus. For instance, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for their effects on gastric emptying, highlighting the significance of the N-4 substituent in determining the compounds' efficacy (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. For example, the crystal structure analysis of a benzamide molecule with a morpholinone ring revealed specific intra- and intermolecular hydrogen bonds that stabilize the structure, which could be relevant for understanding the structural requirements for biological activity (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including those involving their sulfonamide and carboxamide groups. For instance, the synthesis of sulfamoyl-benzamides as selective inhibitors for h-NTPDases involves chemical reactions that introduce biologically relevant substituents, showcasing the chemical versatility of these compounds (Zaigham et al., 2023).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their solvability and crystalline structure, are influenced by their molecular configuration. For example, the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide through X-ray diffraction and DFT calculations provides insights into its crystalline structure and physical properties, which are essential for understanding its behavior in biological systems (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity and interaction with biological targets, are critical for their biological effects. The synthesis and evaluation of sulfamoyl benzamide derivatives as h-NTPDase inhibitors highlight the chemical properties that contribute to their selective inhibition of specific isoforms, providing a foundation for the development of therapeutic agents (Zaigham et al., 2023).

properties

IUPAC Name

N-butan-2-yl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-4-12(2)17-16(19)13-5-6-14(22-3)15(11-13)24(20,21)18-7-9-23-10-8-18/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSOGIGAXLEJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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